2-Nitro-1-pyridin-4-yl-propane-1,3-diol 2-Nitro-1-pyridin-4-yl-propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16720060
InChI: InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-1-3-9-4-2-6/h1-4,7-8,11-12H,5H2
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

2-Nitro-1-pyridin-4-yl-propane-1,3-diol

CAS No.:

Cat. No.: VC16720060

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-1-pyridin-4-yl-propane-1,3-diol -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 2-nitro-1-pyridin-4-ylpropane-1,3-diol
Standard InChI InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-1-3-9-4-2-6/h1-4,7-8,11-12H,5H2
Standard InChI Key LKKGQHPPEZLYSG-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C(C(CO)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a propane-1,3-diol backbone substituted at the C2 position with a nitro group (-NO₂) and at the C1 position with a pyridin-4-yl ring. The pyridine nitrogen’s para orientation creates a planar aromatic system, while the nitro group introduces significant polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals that the nitro and hydroxyl groups adopt staggered conformations to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
CAS Number30075-18-4
Density~1.4 g/cm³ (estimated)
SolubilitySoluble in DMSO, methanol

Spectroscopic Analysis

¹H NMR spectra of related nitro-diols show characteristic peaks for hydroxyl protons at δ 5.12 ppm (t, J = 5.5 Hz) and methylene groups adjacent to nitro moieties at δ 3.76 ppm (d, J = 5.5 Hz) . ¹³C NMR signals for the pyridine carbons appear between δ 140–160 ppm, while the nitro-bearing carbon resonates near δ 95 ppm . IR spectroscopy confirms O-H stretching (3340 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹) .

Synthesis and Manufacturing

Chemoenzymatic Synthesis

The chemoenzymatic route achieves high yields (>80%) under mild conditions. Key steps include:

  • Nitroaldol (Henry) Reaction: Pyridine-4-carbaldehyde reacts with nitroethane in the presence of Amberlyst A21, forming 2-nitro-1-(pyridin-4-yl)ethanol .

  • Diol Formation: Base-catalyzed condensation with formaldehyde introduces the second hydroxyl group, yielding the 1,3-diol structure.

Table 2: Synthesis Optimization

ParameterOptimal ConditionYield
CatalystAmberlyst A2182%
SolventDichloromethane (DCM)75%
Temperature0–25°C80%

Diastereoselective Approaches

Heterogeneous catalysis with Syntal 696® enables diastereoselective synthesis of the (R,R)/(S,S)-isomers, critical for chiral drug intermediates . Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers prevents undesired isomerization during subsequent reactions .

Reactivity and Functional Transformations

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-1-pyridin-4-yl-propane-1,3-diol—a precursor for antitubercular agents . Competing pathways include:

  • Partial Reduction: Forms hydroxylamine intermediates under controlled conditions.

  • Denitration: Acidic hydrolysis removes the nitro group, yielding 1-pyridin-4-yl-propane-1,3-diol.

Esterification and Etherification

Reaction with acetic anhydride converts hydroxyl groups to nitrate esters, enhancing detonation velocity (8.3 km/s) for potential use in explosives . Alternatively, Mitsunobu conditions (DEAD/PPh₃) facilitate ether formation with alcohols .

Applications in Medicinal Chemistry

Prodrug Design

The nitro group undergoes CYP3A4-mediated oxidative cleavage in hepatocytes, releasing active metabolites. This liver-targeted activation minimizes systemic toxicity, making the compound a candidate for hepatitis therapeutics.

Pharmacokinetic Modulation

Pyridine’s π-stacking ability improves membrane permeability, while the diol moiety enhances aqueous solubility (LogP ≈ 0.5). In vitro studies show 85% plasma protein binding and a half-life (t₁/₂) of 6.2 hours in human microsomes.

Industrial and Research Applications

High-Energy Materials

Nitrate ester derivatives exhibit detonation pressures up to 37 GPa, surpassing PETN (25 GPa) . Their oxygen balance (-12%) and heat of explosion (6260 J/g) qualify them as tertiary explosives in mining applications .

Ligand Synthesis

The pyridine nitrogen coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis and MRI contrast agents . Asymmetric diols enable chiral ligand design for enantioselective hydrogenation .

SupplierPurityPrice (USD/g)
VulcanChem98%120
ChemBK95%90
Manchester Organics99%150

Future Directions

  • Green Synthesis: Developing biocatalytic routes using nitroreductase enzymes.

  • Targeted Drug Delivery: Conjugating with monoclonal antibodies for cancer therapy.

  • Energetic Ionic Liquids: Combining with azide salts to create stable, high-energy fuels.

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